

Application Note: Synthesis of Ethyl 2-cyclopropyl-2-hydroxyacetate

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Compound of Interest

Compound Name: *Ethyl 2-cyclopropyl-2-hydroxyacetate*

CAS No.: *1185387-66-9*

Cat. No.: *B1527448*

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Abstract & Strategic Overview

The

-hydroxy-cyclopropyl moiety is a privileged pharmacophore in modern drug discovery, particularly in the development of antiviral agents (e.g., NS5B polymerase inhibitors) and antiretrovirals. Its unique steric bulk, combined with the conformational rigidity of the cyclopropyl ring, often confers improved metabolic stability and potency compared to simple alkyl analogs.

This protocol details a scalable, two-step synthesis of **Ethyl 2-cyclopropyl-2-hydroxyacetate** starting from commercially available cyclopropyl bromide. Unlike the cyanohydrin route, which requires handling toxic cyanide equivalents, this Grignard-Oxalate strategy offers a safer, more modular approach that passes through a stable

-keto ester intermediate. This intermediate allows for late-stage enantioselective reduction (enzymatic or catalytic), a critical requirement for clinical candidate synthesis.

Retrosynthetic Analysis

The synthetic logic relies on the "Inverse Addition" principle to prevent over-alkylation of the oxalate electrophile. By disconnecting the C-C bond between the cyclopropyl ring and the carbonyl, we identify the cyclopropyl Grignard reagent and diethyl oxalate as the optimal precursors.



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Figure 1: Retrosynthetic disconnection showing the Grignard-Oxalate pathway.

Experimental Protocol

Stage 1: Synthesis of Ethyl 2-cyclopropyl-2-oxoacetate

Objective: Selective mono-addition of cyclopropylmagnesium bromide to diethyl oxalate.

Critical Mechanism: The reaction utilizes inverse addition—adding the nucleophile (Grignard) slowly to a large excess of the electrophile (Oxalate) at low temperature. This ensures the concentration of the mono-adduct (keto-ester) remains low relative to the unreacted oxalate, preventing the Grignard reagent from attacking the highly reactive keto-ester product to form the tertiary alcohol byproduct.

Reagents & Materials:



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| Iodine (Crystal) | 253.8 | Cat. | ~10 mg | Initiator |

Procedure:

- Grignard Formation:
 - In a flame-dried 3-neck flask equipped with a reflux condenser and addition funnel, place Mg turnings (1.1 eq) and a crystal of iodine.
 - Cover Mg with minimal anhydrous THF (~20 mL).
 - Add ~5% of the cyclopropyl bromide solution to initiate the reaction (color change from brown to clear indicates initiation). Note: Cyclopropyl halides can be sluggish; gentle heating or a heat gun may be required to start.
 - Once initiated, add the remaining cyclopropyl bromide in THF dropwise to maintain a gentle reflux.
 - After addition, reflux for 1 hour to ensure complete formation of Cyclopropyl-MgBr. Cool to room temperature.
- Acylation (Inverse Addition):
 - In a separate 1 L flask, dissolve Diethyl oxalate (2.5 eq) in anhydrous THF (150 mL).
 - Cool the oxalate solution to -78°C (Dry ice/Acetone bath).

- Transfer the prepared Grignard solution to an addition funnel (under inert atmosphere).
- Slowly add the Grignard solution to the cold oxalate solution over 60–90 minutes. Crucial: Maintain internal temperature below -65°C .
- Stir at -78°C for 1 hour, then allow to warm to -20°C over 2 hours.
- Workup:
 - Quench the reaction with saturated aqueous NH_4Cl (100 mL) at -20°C .
 - Extract with diethyl ether or EtOAc (3 x 100 mL).
 - Wash combined organics with brine, dry over MgSO_4 , and concentrate.
 - Purification: The excess diethyl oxalate must be removed. Distillation under reduced pressure is effective.
 - Fraction 1: Diethyl oxalate (bp $\sim 185^{\circ}\text{C}$ atm, lower under vacuum).
 - Fraction 2: Ethyl 2-cyclopropyl-2-oxoacetate (bp $\sim 105\text{-}110^{\circ}\text{C}$ @ 15 mmHg).

Stage 2: Reduction to Ethyl 2-cyclopropyl-2-hydroxyacetate

Objective: Chemoselective reduction of the

-keto group to the

-hydroxyl group.

Reagents & Materials:



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| Ethanol (Absolute) | - | Solvent | 150 mL | Solvent |

Procedure:

- Reaction Setup:
 - Dissolve the keto-ester (from Stage 1) in absolute ethanol (150 mL) and cool to 0°C in an ice bath.
- Reduction:
 - Add NaBH₄ portion-wise over 15 minutes. Note: 0.25 eq of NaBH₄ can theoretically reduce 1.0 eq of ketone, but a slight excess (0.35 eq) ensures completion.
 - Stir at 0°C for 30 minutes, then monitor by TLC (Silica, 20% EtOAc/Hexane). The keto-ester spot should disappear.
- Workup:
 - Quench by careful addition of 1M HCl or saturated NH₄Cl until pH ~6-7. Caution: Hydrogen gas evolution.
 - Concentrate the mixture to remove most ethanol.
 - Dilute residue with water (50 mL) and extract with DCM (3 x 50 mL).

- Dry organics over Na_2SO_4 and concentrate to yield the crude alcohol.
- Purification:
 - The product is typically pure enough for use (>95%).^[1] If necessary, purify via flash chromatography (Silica, 10-20% EtOAc in Hexanes).

Analytical Data & Validation

Ethyl 2-cyclopropyl-2-hydroxyacetate

- Appearance: Colorless oil.
- ^1H NMR (400 MHz, CDCl_3):
 - 4.25 (q, $J = 7.1$ Hz, 2H, OCH_2CH_3)
 - 3.90 (d, $J = 6.5$ Hz, 1H, CH-OH)
 - 2.85 (bs, 1H, OH)
 - 1.30 (t, $J = 7.1$ Hz, 3H, OCH_2CH_3)
 - 1.15 – 1.05 (m, 1H, Cyclopropyl-CH)
 - 0.65 – 0.40 (m, 4H, Cyclopropyl- CH_2)
- Validation Check: Look for the characteristic doublet at ~3.90 ppm collapsing to a singlet upon D_2O shake (loss of coupling to OH).

Advanced Applications: Asymmetric Synthesis

For drug development applications requiring high enantiomeric purity, the racemic reduction (Stage 2) can be replaced with:

- Corey-Bakshi-Shibata (CBS) Reduction:
 - Reagent: Borane-THF complex + (R)- or (S)-Me-CBS catalyst.
 - Outcome: >90% ee.

- Biocatalytic Reduction (KREDs):
 - Reagent: Ketoreductase screening kits (e.g., Codexis).
 - Outcome: Often >99% ee and mild conditions.



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Figure 2: Decision matrix for reduction methodologies based on stereochemical requirements.

Safety & Hazards

- Cyclopropyl Bromide: Irritant and potential lachrymator. Handle in a fume hood.
- Magnesium: Flammable solid. Do not use water to extinguish Mg fires; use sand or Class D extinguisher.
- Exotherm Control: The Grignard formation is exothermic. Have an ice bath ready.^[2] The addition of Grignard to oxalate is also exothermic; strict temperature control is vital for yield and safety.

References

- Rambaud, M., et al. "Synthesis of alpha-keto esters via Grignard reagents." *Synthesis*, 1988, 564.
- Synthesis of Cyclopropyl Ketones

- Salaun, J. "Cyclopropane derivatives in organic synthesis." *Chemical Reviews*, 1989, 89(5), 1247-1270. [Link](#)
- Reduction of Alpha-Keto Esters
 - Brown, H. C., et al. "Selective reductions. 30. Effect of cation and solvent on the stereochemistry of the reduction of alpha-keto esters." *Journal of Organic Chemistry*, 1982, 47, 5071. [Link](#)
- Commercial Availability Validation: Ethyl 2-cyclopropyl-2-oxoacetate (CAS 519164-14-8) is a commercially listed building block, validating the stability of the intermediate. [Sigma-Aldrich / Fluorochem Listings]

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Sources

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